molecular formula C26H26N5NaO9S3 B14455296 Ammonium sodium 2-(4-((1-(((2-methoxy-5-methyl-4-sulphonatophenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate CAS No. 72705-24-9

Ammonium sodium 2-(4-((1-(((2-methoxy-5-methyl-4-sulphonatophenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate

Cat. No.: B14455296
CAS No.: 72705-24-9
M. Wt: 671.7 g/mol
InChI Key: BPSOMXDZJFRMBW-UHFFFAOYSA-M
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Description

Ammonium sodium 2-(4-((1-(((2-methoxy-5-methyl-4-sulphonatophenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate is a complex organic compound. It is known for its vibrant red color and is commonly used as a dye in various industries. The compound is part of the azo dye family, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium sodium 2-(4-((1-(((2-methoxy-5-methyl-4-sulphonatophenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate involves several steps:

    Diazotization: The process begins with the diazotization of 5-amino-4-methoxy-2-toluenesulfonic acid. This involves treating the amine with nitrous acid to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 6-hydroxy-2-naphthalene sulfonic acid in an azo coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is usually isolated as its sodium salt, which is water-soluble and easier to handle.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.

    Reduction: The azo group (-N=N-) can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as sulfonation and nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium dithionite or hydrogen in the presence of a catalyst can be used.

    Substitution: Sulfuric acid for sulfonation and nitric acid for nitration.

Major Products

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: The major products are aromatic amines.

    Substitution: Products include sulfonated and nitrated derivatives of the original compound.

Scientific Research Applications

Ammonium sodium 2-(4-((1-(((2-methoxy-5-methyl-4-sulphonatophenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used as a dye in textiles, food, and cosmetics.

Mechanism of Action

The compound exerts its effects primarily through its azo group (-N=N-). The azo linkage can interact with various molecular targets, leading to changes in color. In biological systems, the compound can bind to proteins and nucleic acids, altering their function and structure. The sulfonate groups enhance its solubility in water, making it easier to use in aqueous environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ammonium sodium 2-(4-((1-(((2-methoxy-5-methyl-4-sulphonatophenyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)-6-methylbenzothiazole-7-sulphonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its dual sulfonate groups enhance its solubility, while the benzothiazole ring provides additional stability and reactivity.

Properties

CAS No.

72705-24-9

Molecular Formula

C26H26N5NaO9S3

Molecular Weight

671.7 g/mol

IUPAC Name

azanium;sodium;2-[4-[[1-(2-methoxy-5-methyl-4-sulfonatoanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonate

InChI

InChI=1S/C26H24N4O9S3.H3N.Na/c1-13-5-10-18-23(24(13)42(36,37)38)40-26(28-18)16-6-8-17(9-7-16)29-30-22(15(3)31)25(32)27-19-11-14(2)21(41(33,34)35)12-20(19)39-4;;/h5-12,22H,1-4H3,(H,27,32)(H,33,34,35)(H,36,37,38);1H3;/q;;+1/p-1

InChI Key

BPSOMXDZJFRMBW-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C(=C4)C)S(=O)(=O)[O-])OC)S(=O)(=O)[O-].[NH4+].[Na+]

Origin of Product

United States

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